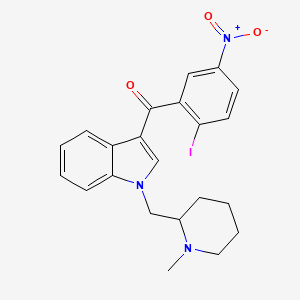

(R,S)-AM1241

Description

Properties

IUPAC Name |

(2-iodo-5-nitrophenyl)-[1-[(1-methylpiperidin-2-yl)methyl]indol-3-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22IN3O3/c1-24-11-5-4-6-16(24)13-25-14-19(17-7-2-3-8-21(17)25)22(27)18-12-15(26(28)29)9-10-20(18)23/h2-3,7-10,12,14,16H,4-6,11,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUHIXXCLLBMBDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCCC1CN2C=C(C3=CC=CC=C32)C(=O)C4=C(C=CC(=C4)[N+](=O)[O-])I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22IN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301017015 | |

| Record name | AM_1241 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

503.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

444912-48-5 | |

| Record name | (2-Iodo-5-nitrophenyl)[1-[(1-methyl-2-piperidinyl)methyl]-1H-indol-3-yl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=444912-48-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AM-1241 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0444912485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AM_1241 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R,S)-AM1241 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AM-1241 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DLM851L3RD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Cannabinoid Receptor Affinity of (R,S)-AM1241

This guide provides a comprehensive technical overview of the cannabinoid receptor affinity of (R,S)-AM1241, a widely utilized research tool in the field of cannabinoid pharmacology. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced binding characteristics of this racemic mixture and its individual enantiomers, the methodologies for determining these affinities, and the subsequent functional implications at the molecular level.

Introduction: The Significance of this compound in Cannabinoid Research

This compound is a synthetic aminoalkylindole that has been instrumental in elucidating the physiological and pathophysiological roles of the cannabinoid receptor type 2 (CB2).[1][2] The therapeutic potential of targeting the CB2 receptor for a variety of conditions, including neuropathic pain, inflammation, and neurodegenerative diseases, has driven significant interest in selective ligands like AM1241.[3][4][5][6][7] A critical aspect of utilizing this compound lies in understanding its binding affinity and selectivity for the CB2 receptor over the cannabinoid receptor type 1 (CB1), the latter being associated with the psychoactive effects of cannabinoids.[8] This guide will dissect the binding profile of this compound, offering insights into the distinct contributions of its (R) and (S) enantiomers and the functional consequences of their interaction with cannabinoid receptors.

Understanding the Binding Affinity of this compound and its Enantiomers

The binding affinity of a ligand for its receptor is a cornerstone of its pharmacological characterization. For this compound, this is a particularly intricate subject due to its racemic nature and the species-specific functional activity of its constituent enantiomers.

Receptor Selectivity Profile

This compound demonstrates a marked selectivity for the CB2 receptor over the CB1 receptor.[1][5][8][9][10] In studies using membrane preparations from cell lines expressing human recombinant receptors, this compound displays a high affinity for the CB2 receptor, with a reported inhibition constant (Ki) of approximately 7 nM.[4][8][9] Its affinity for the human CB1 receptor is significantly lower, being more than 80-fold weaker.[4][8][9] Similarly, in rodent tissues, this compound exhibits an 82-fold selectivity for the CB2 receptor, with a Ki of about 3.4 nM for the mouse CB2 receptor and 280 nM for the rat CB1 receptor.[1][10][11] This selectivity is a key attribute that allows for the targeted investigation of CB2 receptor function with minimal confounding CB1-mediated effects.

Enantiomeric Contribution to Binding Affinity

The racemic mixture of this compound is composed of two enantiomers, (R)-AM1241 and (S)-AM1241, which possess distinct pharmacological properties. Research has shown that the (R)-enantiomer binds with a substantially higher affinity to human, rat, and mouse CB2 receptors—over 40-fold greater than the (S)-enantiomer.[12][13] This significant difference in binding affinity underscores the importance of considering the stereochemistry of chiral ligands in drug design and interpretation of experimental results.

Quantitative Binding Affinity Data

The following table summarizes the reported binding affinities (Ki) of this compound and its enantiomers for human and rodent cannabinoid receptors.

| Compound | Receptor | Species | Ki (nM) | Selectivity (CB1/CB2) |

| This compound | CB2 | Human | ~7[4][8][9] | >80-fold[4][8][9] |

| This compound | CB1 | Human | >560 (estimated) | |

| This compound | CB2 | Mouse | 3.4 ± 0.5[1][10][11] | 82-fold[1][10][11] |

| This compound | CB1 | Rat | 280 ± 41[1][10][11] | |

| (R)-AM1241 | CB2 | Human, Rat, Mouse | >40-fold higher than (S)[12][13] | - |

| (S)-AM1241 | CB2 | Human, Rat, Mouse | - | - |

Methodologies for Determining Cannabinoid Receptor Affinity

The determination of binding affinity is achieved through robust and sensitive experimental techniques. The gold standard for this purpose is the competitive radioligand binding assay.[14]

Principle of Competitive Radioligand Binding Assay

This assay quantifies the ability of an unlabeled test compound, such as this compound, to compete with a radiolabeled ligand for binding to a specific receptor. The displacement of the radioligand by increasing concentrations of the test compound allows for the determination of the test compound's inhibitory concentration 50% (IC50), which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation. The choice of the radioligand is critical; a commonly used high-affinity, non-selective cannabinoid agonist for these assays is [³H]CP 55,940.[1][8][9]

Experimental Workflow: A Self-Validating System

The following diagram illustrates a typical workflow for a competitive radioligand binding assay to determine the affinity of this compound for CB2 receptors. The protocol is designed to be self-validating by including appropriate controls for total binding, non-specific binding, and positive control displacement.

Caption: Workflow for a competitive radioligand binding assay.

Detailed Step-by-Step Protocol

-

Membrane Preparation:

-

Culture and harvest cells expressing the target cannabinoid receptor (e.g., HEK-293 cells stably expressing human CB2 receptors).[14]

-

Homogenize the cells in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing protease inhibitors.[15]

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 20,000 x g).[15]

-

Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a suitable method (e.g., BCA assay).[15]

-

-

Assay Setup:

-

Prepare serial dilutions of the test compound, this compound, in the assay buffer (e.g., 25 mM Tris base, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4).[9]

-

In a 96-well plate, set up the following conditions in triplicate:

-

Total Binding: Membrane preparation, radioligand ([³H]CP 55,940 at a concentration near its Kd, e.g., 0.8 nM), and assay buffer.[9]

-

Non-Specific Binding: Membrane preparation, radioligand, and a saturating concentration of a non-radiolabeled, high-affinity cannabinoid ligand (e.g., 10 µM WIN 55,212-2) to block all specific binding.

-

Competitive Binding: Membrane preparation, radioligand, and each concentration of the this compound serial dilution.

-

-

-

Incubation:

-

Filtration and Detection:

-

Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter (e.g., GF/B or GF/C) using a cell harvester.[9] This separates the membrane-bound radioligand from the free radioligand in the solution.

-

Wash the filters with ice-cold wash buffer (e.g., 50 mM Tris base, 5 mM MgCl₂, 0.5% BSA) to remove any remaining unbound radioligand.[9]

-

Dry the filters and measure the radioactivity retained on each filter using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding for each concentration of this compound by subtracting the average non-specific binding from the average total binding at that concentration.

-

Plot the specific binding as a function of the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.

-

Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Functional Consequences of AM1241 Binding

The binding of this compound to the CB2 receptor initiates a cascade of intracellular signaling events. The functional outcome of this binding is complex and exhibits a phenomenon known as "protean agonism," where the compound can act as an agonist, antagonist, or inverse agonist depending on the cellular context and the specific signaling pathway being measured.[8]

Species-Dependent Functional Activity

A key finding in the pharmacology of this compound is its species-dependent functional activity. In cells expressing human CB2 receptors, this compound generally behaves as an agonist in cAMP inhibition assays.[12][13] In contrast, at rodent CB2 receptors, it acts as an inverse agonist in the same assay.[12][13] This is largely attributed to the (R)-enantiomer, which mirrors the functional profile of the racemate.[12][13] Conversely, the (S)-enantiomer consistently acts as an agonist at human, rat, and mouse CB2 receptors.[12][13] This highlights the critical importance of considering the species being studied when interpreting functional data for this compound.

Downstream Signaling Pathways

The CB2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the inhibitory G protein, Gi/o.[8] Activation of the CB2 receptor by an agonist like the (S)-enantiomer of AM1241 typically leads to:

-

Inhibition of adenylyl cyclase: This results in a decrease in intracellular cyclic AMP (cAMP) levels.[8]

-

Activation of Mitogen-Activated Protein Kinase (MAPK) pathway: this compound has been shown to induce the phosphorylation of extracellular signal-regulated kinases (ERK), acting as a partial agonist in this pathway.[8] This activation is mediated by the Gi/o protein.[8]

-

Modulation of ion channels: CB2 receptor activation can influence calcium influx, although this compound has been observed to act as an antagonist in assays measuring CP 55,940-evoked calcium influx.[4][8]

More recently, research has implicated other signaling pathways in the downstream effects of AM1241, including:

-

Nrf2/HO-1 Pathway: AM1241 has been shown to activate the Nrf2/HO-1 signaling pathway, which plays a crucial role in antioxidant responses.[3][16][17]

-

Stat3 Pathway: Activation of the Stat3 signaling cascade has also been linked to the protective effects of AM1241.[18]

The following diagram illustrates the primary signaling pathways modulated by AM1241 binding to the CB2 receptor.

Caption: Signaling pathways activated by AM1241 at the CB2 receptor.

Conclusion

This compound is a valuable pharmacological tool for investigating the function of the CB2 receptor. Its high affinity and selectivity for CB2 over CB1 make it suitable for in vitro and in vivo studies aimed at understanding CB2-mediated physiological processes and their therapeutic potential. However, researchers must remain cognizant of the compound's racemic nature and the distinct, species-dependent functional activities of its (R) and (S) enantiomers. A thorough understanding of the methodologies used to determine its binding affinity and the complex signaling pathways it modulates is essential for the rigorous design and accurate interpretation of experimental outcomes.

References

- 1. pnas.org [pnas.org]

- 2. Antinociceptive Effects of Racemic AM1241 and Its Chirally Synthesized Enantiomers: Lack of Dependence upon Opioid Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cannabinoid Receptor-2 agonist AM1241 Attenuates Myocardial Ischemia-Reperfusion-Induced Oxidative Stress in Rats via Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. apexbt.com [apexbt.com]

- 5. Activation of CB2 cannabinoid receptors by AM1241 inhibits experimental neuropathic pain: Pain inhibition by receptors not present in the CNS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The CB2 cannabinoid agonist AM-1241 prolongs survival in a transgenic mouse model of amyotrophic lateral sclerosis when initiated at symptom onset - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. In vitro pharmacological characterization of AM1241: a protean agonist at the cannabinoid CB2 receptor? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. pnas.org [pnas.org]

- 11. researchgate.net [researchgate.net]

- 12. Species-specific in vitro pharmacological effects of the cannabinoid receptor 2 (CB2) selective ligand AM1241 and its resolved enantiomers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Species-specific in vitro pharmacological effects of the cannabinoid receptor 2 (CB2) selective ligand AM1241 and its resolved enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. Activation of Cannabinoid Receptor Type II by AM1241 Ameliorates Myocardial Fibrosis via Nrf2-Mediated Inhibition of TGF-β1/Smad3 Pathway in Myocardial Infarction Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. karger.com [karger.com]

- 18. Activation of cannabinoid receptor type II by AM1241 protects adipose-derived mesenchymal stem cells from oxidative damage and enhances their therapeutic efficacy in myocardial infarction mice via Stat3 activation - PMC [pmc.ncbi.nlm.nih.gov]

(R,S)-AM1241: A Comprehensive Technical Guide to its CB2 Receptor Agonist Properties

This in-depth technical guide provides a comprehensive overview of the cannabinoid 2 (CB2) receptor agonist properties of (R,S)-AM1241 for researchers, scientists, and drug development professionals. This document delves into the compound's binding affinity, selectivity, mechanism of action, and functional effects in various experimental models, with a focus on providing practical, field-proven insights.

Introduction: The Significance of CB2 Receptor Agonism

The cannabinoid receptor 2 (CB2) has emerged as a promising therapeutic target for a range of pathologies, including inflammatory and neuropathic pain, neurodegenerative diseases, and fibrotic conditions. Unlike the CB1 receptor, which is predominantly expressed in the central nervous system and mediates the psychoactive effects of cannabinoids, the CB2 receptor is primarily found in peripheral tissues, particularly on immune cells. This distribution makes selective CB2 receptor agonists attractive candidates for drug development, offering the potential for therapeutic benefits without the central nervous system side effects associated with CB1 activation. This compound is a synthetic aminoalkylindole that has been instrumental in elucidating the therapeutic potential of CB2 receptor modulation.[1]

Physicochemical Properties and Synthesis

This compound, with the chemical name (2-iodo-5-nitrophenyl)-[1-[(1-methylpiperidin-2-yl)methyl]indol-3-yl]methanone, is a crystalline solid.[2][3] Its structure features an indole core, a common scaffold for cannabinoid receptor ligands, substituted with a 2-iodo-5-nitrobenzoyl group at the 3-position and a 1-methylpiperidin-2-ylmethyl group at the 1-position. The presence of a chiral center at the 2-position of the piperidine ring means that AM1241 exists as a racemic mixture of (R) and (S) enantiomers.[1][4] These enantiomers have been shown to possess distinct pharmacological properties, a critical consideration for experimental design and interpretation.[1][4]

Binding Affinity and Selectivity: A Tale of Two Receptors

A crucial aspect of a selective ligand is its differential affinity for its target receptor over other related receptors. This compound exhibits a high affinity for the human CB2 receptor, with reported Ki values in the low nanomolar range.[2][5] Competition binding assays using membranes from cells expressing recombinant human CB2 receptors have consistently demonstrated its potent binding.[1][5]

Conversely, its affinity for the human CB1 receptor is significantly lower, leading to a favorable selectivity profile.[5] Reports indicate an 80-fold or greater selectivity for the CB2 receptor over the CB1 receptor.[1][5] This selectivity is a key attribute, as it minimizes the potential for centrally-mediated psychoactive side effects.

Table 1: Binding Affinities of this compound and its Enantiomers

| Compound | Receptor | Species | Ki (nM) | Selectivity (CB1/CB2) | Reference |

| This compound | CB2 | Human | ~7 | >80-fold | [5] |

| This compound | CB1 | Human | ~580 | [6] | |

| This compound | CB2 | Mouse | 3.4 ± 0.5 | 82-fold | [3][7] |

| This compound | CB1 | Rat | 280 ± 41 | [3][7] | |

| (R)-AM1241 | CB2 | Human | 15 | >100-fold | [8] |

| (R)-AM1241 | CB1 | Human | 5,000 | [8] | |

| (S)-AM1241 | CB2 | Human | - | - |

Note: The binding affinity can vary slightly depending on the experimental conditions and cell lines used.

The R-enantiomer of AM1241 has been shown to bind with more than 40-fold higher affinity to human, rat, and mouse CB2 receptors compared to the S-enantiomer.[1][4][9] This stereoselectivity in binding contributes to the distinct functional activities of the individual enantiomers.

Mechanism of Action: A Complex Profile of Protean and Species-Dependent Agonism

The functional activity of this compound at the CB2 receptor is more complex than that of a simple agonist. It has been characterized as a "protean agonist," meaning its functional effect can vary depending on the level of constitutive receptor activity and the specific signaling pathway being measured.[9][10] Furthermore, its activity exhibits significant species-dependent differences.[1][4][11]

In Vitro Functional Assays

Cyclic AMP (cAMP) Inhibition:

The CB2 receptor is a Gi/o-coupled G protein-coupled receptor (GPCR). Agonist binding typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

In cells expressing the human CB2 receptor , this compound generally behaves as a partial agonist, causing a concentration-dependent decrease in forskolin-stimulated cAMP levels.[1][11] However, this effect is sensitive to the concentration of forskolin used to stimulate cAMP production. At lower forskolin concentrations, this compound exhibits partial agonism, while at higher concentrations, it can act as a neutral antagonist.[10]

In contrast, in cells expressing rat and mouse CB2 receptors , this compound acts as an inverse agonist, leading to an increase in forskolin-stimulated cAMP levels.[1][4][11] This species-specific difference is a critical consideration when extrapolating data from rodent models to human applications.

The individual enantiomers also display distinct functional profiles. (S)-AM1241 consistently acts as an agonist at human, rat, and mouse CB2 receptors.[1][4][11] Conversely, (R)-AM1241 , which has a higher binding affinity, mirrors the racemic mixture, acting as an agonist at the human CB2 receptor and an inverse agonist at rodent CB2 receptors.[1][4][8]

Extracellular Signal-Regulated Kinase (ERK) Activation:

Another downstream signaling event following CB2 receptor activation is the phosphorylation and activation of extracellular signal-regulated kinase (ERK), a member of the mitogen-activated protein kinase (MAPK) family. In assays using cells expressing the human CB2 receptor, this compound has been shown to act as a partial agonist, stimulating ERK activation.[10] This effect is dependent on Gi/o protein coupling.[10]

Downstream Signaling Pathways

Recent studies have begun to elucidate the broader signaling networks modulated by this compound. In a model of myocardial infarction, AM1241 was shown to activate a cardioprotective pathway involving the transcription factor Nrf2 and its downstream target, heme oxygenase-1 (HO-1).[12][13] This activation appears to be mediated through the PI3K/Akt pathway and results in the inhibition of the pro-fibrotic TGF-β1/Smad3 pathway.[12]

Figure 1: Simplified signaling pathway of this compound at the CB2 receptor.

In Vivo Pharmacology: From Bench to Preclinical Models

The in vivo effects of this compound have been extensively studied, particularly in models of pain and neuroinflammation. Despite its inverse agonist activity at rodent CB2 receptors in vitro, this compound consistently produces antinociceptive effects in rodent models of neuropathic and inflammatory pain.[5][7][10] This apparent discrepancy may be explained by the theory of protean agonism, where in the absence of constitutive receptor activity in vivo, an inverse agonist can behave as a partial agonist.[1]

Key in vivo findings include:

-

Neuropathic Pain: this compound dose-dependently reverses tactile and thermal hypersensitivity in rat models of spinal nerve ligation.[5][7] These effects are blocked by the CB2-selective antagonist SR144528 but not by the CB1-selective antagonist SR141716A, confirming a CB2-mediated mechanism.[1][5]

-

Inflammatory Pain: The compound suppresses the development of carrageenan-evoked thermal and mechanical hyperalgesia and allodynia.[2][5]

-

Visceral Pain: The S-enantiomer, (S)-AM1241, has been shown to be more efficacious than the racemate or the R-enantiomer in a mouse model of visceral pain.[1][4]

-

Neuroprotection: this compound has demonstrated neuroprotective effects, delaying motor impairment in a mouse model of amyotrophic lateral sclerosis (ALS).[14]

Importantly, this compound does not produce the typical CNS-mediated cannabinoid effects such as hypothermia, catalepsy, or impaired motor function, further highlighting the therapeutic advantage of its CB2 selectivity.[5]

Experimental Protocols: A Practical Guide

To facilitate the replication and extension of these findings, this section provides step-by-step methodologies for key experiments.

Radioligand Binding Assay (Competition)

This protocol determines the binding affinity (Ki) of a test compound for the CB2 receptor.

Figure 2: Workflow for a competitive radioligand binding assay.

Methodology:

-

Membrane Preparation: Prepare membrane homogenates from cells stably expressing the recombinant human CB2 receptor (e.g., HEK or CHO cells).[5]

-

Assay Buffer: Use a suitable buffer such as 25 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, and 0.1% BSA, pH 7.4.[5]

-

Reaction Mixture: In a 96-well plate, combine the membrane preparation, a fixed concentration of a high-affinity radioligand (e.g., [3H]CP55,940), and varying concentrations of this compound.

-

Incubation: Incubate the mixture at a defined temperature (e.g., 30°C) for a specific duration (e.g., 90 minutes) to reach equilibrium.

-

Separation: Rapidly filter the reaction mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression analysis to determine the IC50 value, which can then be converted to the Ki value using the Cheng-Prusoff equation.

cAMP Inhibition Assay

This functional assay measures the ability of a compound to inhibit adenylyl cyclase activity.

Methodology:

-

Cell Culture: Culture cells stably expressing the CB2 receptor (e.g., CHO-K1 cells).[1]

-

Cell Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Pre-incubate the cells with varying concentrations of this compound.

-

Stimulation: Add a fixed concentration of forskolin (e.g., 1 µM) to stimulate adenylyl cyclase and cAMP production.[1]

-

Incubation: Incubate for a defined period (e.g., 30 minutes) at 37°C.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF or ELISA-based).

-

Data Analysis: Normalize the data to the forskolin-alone control and plot the percentage of inhibition against the logarithm of the compound concentration to determine the EC50 value.

Conclusion and Future Directions

This compound has proven to be an invaluable pharmacological tool for investigating the role of the CB2 receptor in health and disease. Its high selectivity for CB2 over CB1 has enabled the exploration of CB2-mediated therapeutic effects without the confounding psychoactive effects of CB1 activation. The compound's complex pharmacological profile, including its protean and species-dependent agonism, underscores the importance of careful experimental design and interpretation. The distinct properties of its R and S enantiomers further highlight the subtleties of ligand-receptor interactions.

Future research should continue to explore the downstream signaling pathways activated by this compound and its enantiomers in various cell types and disease models. A deeper understanding of the molecular determinants of its protean and species-specific activities will be crucial for the rational design of next-generation CB2 receptor modulators with optimized therapeutic profiles. The promising preclinical data for this compound in models of pain and neurodegeneration provide a strong rationale for the continued development of selective CB2 receptor agonists as novel therapeutics.

References

- 1. Species-specific in vitro pharmacological effects of the cannabinoid receptor 2 (CB2) selective ligand AM1241 and its resolved enantiomers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. apexbt.com [apexbt.com]

- 3. researchgate.net [researchgate.net]

- 4. Species-specific in vitro pharmacological effects of the cannabinoid receptor 2 (CB2) selective ligand AM1241 and its resolved enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. The CB2 cannabinoid agonist AM-1241 prolongs survival in a transgenic mouse model of amyotrophic lateral sclerosis when initiated at symptom onset - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. caymanchem.com [caymanchem.com]

- 9. realmofcaring.org [realmofcaring.org]

- 10. In vitro pharmacological characterization of AM1241: a protean agonist at the cannabinoid CB2 receptor? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. karger.com [karger.com]

- 13. Cannabinoid Receptor-2 agonist AM1241 Attenuates Myocardial Ischemia-Reperfusion-Induced Oxidative Stress in Rats via Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. caymanchem.com [caymanchem.com]

An In-Depth Technical Guide to the Discovery and Synthesis of the CB2-Selective Agonist (R,S)-AM1241

Abstract

(R,S)-AM1241 is a seminal compound in cannabinoid research, valued for its high affinity and selectivity for the Cannabinoid Receptor 2 (CB2) over the Cannabinoid Receptor 1 (CB1). This selectivity allows for the investigation of CB2-mediated pathways, which are implicated in inflammatory and neuropathic pain, without the psychoactive effects associated with CB1 activation. This guide provides a comprehensive overview of the discovery, pharmacological profile, and detailed chemical synthesis of this compound, intended for researchers and professionals in drug development. We will explore the structure-activity relationship (SAR) studies that led to its creation, detail its complex in vitro pharmacology, and provide a step-by-step synthesis protocol.

Introduction: The Quest for Receptor Selectivity in the Endocannabinoid System

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a vast array of physiological processes. Its primary mediators are the cannabinoid receptors CB1 and CB2. While CB1 receptors are densely expressed in the central nervous system (CNS) and are responsible for the psychotropic effects of cannabinoids, CB2 receptors are found predominantly in peripheral tissues, particularly on immune cells[1]. This distribution makes the CB2 receptor an attractive therapeutic target for treating conditions like chronic pain and inflammation, as selective activation could avoid the CNS side effects that limit the clinical utility of non-selective cannabinoid agonists[1][2].

The development of this compound by the laboratory of Dr. Alexandros Makriyannis was a landmark achievement in this pursuit[3][4]. It emerged from a systematic effort to design aminoalkylindole analogs with high potency and selectivity for the CB2 receptor, providing the scientific community with a powerful chemical tool to dissect the functions of CB2.

Discovery and Pharmacological Profile of this compound

A Structure-Activity Relationship (SAR) Driven Discovery

AM1241 is an aminoalkylindole analog. Its design was the culmination of extensive SAR studies aimed at optimizing affinity and selectivity for the CB2 receptor. The core structure features an indole scaffold substituted at the 1-position with a methylpiperidine methylene group and at the 3-position with a 2-iodo-5-nitrobenzoyl group[5]. These specific substitutions were critical in conferring the desired pharmacological profile. The discovery of AM1241 demonstrated that it was possible to create ligands that could effectively discriminate between the two cannabinoid receptor subtypes, paving the way for more targeted therapeutics.

Receptor Binding Affinity and Selectivity

Binding assays are fundamental to characterizing a ligand's interaction with its receptor. This compound has been shown to exhibit high affinity for the CB2 receptor with substantial selectivity over the CB1 receptor.

| Receptor | Preparation Source | Kᵢ (nM) | Selectivity (CB₁ Kᵢ / CB₂ Kᵢ) | Reference |

| Human CB2 | Recombinant HEK Cells | ~7.0 | >80-fold | [6][7] |

| Human CB1 | Recombinant CHO Cells | ~580 | [7] | |

| Rodent CB2 | Mouse Spleen Homogenates | 3.4 ± 0.5 | ~82-fold | [1] |

| Rodent CB1 | Rat Brain Membranes | 280 ± 41 |

Table 1: Binding affinities (Kᵢ) of this compound for cannabinoid receptors.

Complex Functional Activity: A "Protean" Agonist

The functional activity of this compound is notably complex, a characteristic that has led to it being described as a "protean" agonist[8][7]. Its effects can vary significantly depending on the specific assay, cell system, and species of the receptor being studied[7][9].

-

Agonist Activity : In certain assays, such as those measuring ERK (MAPK) activation, AM1241 behaves as a clear agonist[8]. The S-enantiomer, in particular, consistently acts as an agonist across human, rat, and mouse CB2 receptors[9].

-

Antagonist Activity : In other functional assays, like FLIPR assays measuring intracellular calcium, AM1241 can act as an antagonist, blocking the effects of other known agonists[8][6].

-

Inverse Agonist Activity : Studies have shown that for rodent CB2 receptors, this compound and its more affine R-enantiomer can act as inverse agonists in cAMP inhibition assays, while behaving as agonists at the human CB2 receptor[7][9].

This functional diversity underscores the importance of characterizing compounds in multiple assay systems. The in vivo effects of AM1241 in animal models of pain and inflammation are predominantly consistent with CB2 agonism, as its therapeutic effects are blocked by CB2-selective antagonists like AM630[2][7][9].

Chemical Synthesis of this compound

The synthesis of this compound is a multi-step process involving the construction of the substituted indole core followed by acylation. The following protocol is a representative synthesis based on established methodologies.

Retrosynthetic Analysis

A logical approach to the synthesis begins with a retrosynthetic analysis, which deconstructs the target molecule into simpler, commercially available starting materials.

References

- 1. pnas.org [pnas.org]

- 2. researchgate.net [researchgate.net]

- 3. Effects of a Selective Cannabinoid CB2 Agonist and Antagonist on Intravenous Nicotine Self Administration and Reinstatement of Nicotine Seeking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activation of CB2 cannabinoid receptors by AM1241 inhibits experimental neuropathic pain: pain inhibition by receptors not present in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. apexbt.com [apexbt.com]

- 7. caymanchem.com [caymanchem.com]

- 8. In vitro pharmacological characterization of AM1241: a protean agonist at the cannabinoid CB2 receptor? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Species-specific in vitro pharmacological effects of the cannabinoid receptor 2 (CB2) selective ligand AM1241 and its resolved enantiomers - PMC [pmc.ncbi.nlm.nih.gov]

(R,S)-AM1241 chemical structure and properties

An In-Depth Technical Guide to (R,S)-AM1241: A Protean Ligand of the Cannabinoid CB2 Receptor

Introduction

This compound, an aminoalkylindole derivative, has emerged as a pivotal research tool in the study of the cannabinoid type 2 (CB2) receptor. Initially classified as a CB2-selective agonist, its demonstrated analgesic efficacy in animal models of neuropathic and inflammatory pain positioned the CB2 receptor as a promising therapeutic target, distinct from the psychoactive effects associated with the CB1 receptor.[1][2][3] However, subsequent in-depth characterization has unveiled a complex and nuanced pharmacological profile. This compound is now understood to be a "protean agonist," a ligand whose functional output—be it agonism, neutral antagonism, or inverse agonism—is highly dependent on the specific experimental conditions, such as the assay system and receptor expression levels.[1][4][5] This guide provides a comprehensive technical overview of this compound, its chemical properties, its multifaceted pharmacology, the distinct roles of its enantiomers, and detailed experimental protocols for its characterization, aimed at researchers and drug development professionals in the cannabinoid field.

Chemical and Physical Properties

This compound is a racemic mixture. Its fundamental chemical and physical identifiers are crucial for experimental design and interpretation.

| Property | Value | Source(s) |

| IUPAC Name | (2-iodo-5-nitrophenyl)-(1-(1-methylpiperidin-2-ylmethyl)-1H-indol-3-yl)methanone | [5][6] |

| Synonyms | (R,S)-3-(2-Iodo-5-nitrobenzoyl)-1-(1-methyl-2-piperidinylmethyl)-1H-indole | |

| CAS Number | 444912-48-5 | [5][7] |

| Molecular Formula | C₂₂H₂₂IN₃O₃ | [1][5] |

| Molecular Weight | 503.33 g/mol | [6] |

| Appearance | Yellow powder / solid | [1][8] |

| Solubility | Soluble in DMF (25 mg/ml), DMSO (10 mg/ml), and Ethanol (5 mg/ml) | [5] |

Chemical Structure:

Synthesis Overview

The synthesis of racemic AM1241 involves a two-step process. Briefly, the indole nucleus is first acylated using 2-iodo-5-nitrobenzoyl chloride. This is followed by N-alkylation with the mesylate derived from (1-methylpiperidin-2-yl)methanol to yield the final racemic product, this compound.[1]

Core Pharmacology: A Tale of Protean Agonism and Stereoselectivity

The pharmacological identity of this compound is not static; it is a function of the biological environment. This section dissects its binding characteristics and the context-dependent functional activity that defines it as a protean agonist.

Binding Affinity and CB2 Receptor Selectivity

This compound demonstrates a clear preference for the CB2 receptor over the CB1 receptor. This selectivity is a cornerstone of its utility in isolating CB2-mediated effects and avoiding the central nervous system (CNS) effects associated with CB1 activation.[3][9] The binding affinity, however, is significantly influenced by stereochemistry and the species from which the receptor originates.

| Compound | Receptor | Kᵢ (nM) | Selectivity (CB1/CB2) | Source(s) |

| This compound | Human CB2 | 3.4 - 7.1 | ~80-fold | [5][7][10] |

| Human CB1 | 280 - 580 | [3][5] | ||

| (R)-AM1241 | Human CB2 | 15 | >330-fold | [11] |

| Human CB1 | ~5000 | [11] | ||

| Rat CB2 | 16 | [12] | ||

| Mouse CB2 | 15 | [12] | ||

| (S)-AM1241 | Human CB2 | 620 | >16-fold | [12] |

| Human CB1 | >10000 | [12] | ||

| Rat CB2 | 890 | [12] | ||

| Mouse CB2 | 600 | [12] |

Insight: The (R)-enantiomer possesses a dramatically higher binding affinity for the CB2 receptor (over 40-fold) compared to the (S)-enantiomer across all tested species.[12][13] This observation is critical, as it implies that in binding assays, the pharmacological profile of the racemic mixture is predominantly reflective of the (R)-enantiomer's interaction with the receptor.

Functional Activity: The Protean Agonist Profile

The most complex aspect of AM1241's pharmacology is its functional activity. It can act as a partial agonist, a neutral antagonist, or even an inverse agonist depending on the specific assay and its parameters.[1][4][5]

-

Partial Agonism: In assays measuring the activation of Extracellular signal-Regulated Kinase (ERK, or MAP Kinase), this compound consistently behaves as a partial agonist.[1][4]

-

Neutral Antagonism: In high-throughput screening assays like the Fluorometric Imaging Plate Reader (FLIPR) assay, which measures intracellular Ca²⁺ mobilization, this compound acts as a neutral antagonist, blocking the effects of a known agonist.[1][4]

-

Condition-Dependent Agonism/Antagonism: In cyclic AMP (cAMP) functional assays, its activity is dependent on the level of adenylyl cyclase stimulation. At high concentrations of the stimulator forskolin, AM1241 acts as a neutral antagonist. However, at lower forskolin concentrations, it exhibits partial agonist activity.[1][4]

This phenomenon suggests that the functional efficacy of AM1241 may depend on the level of constitutive activity of the CB2 receptor in a given system.[1][4]

References

- 1. In vitro pharmacological characterization of AM1241: a protean agonist at the cannabinoid CB2 receptor? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antinociceptive Effects of Racemic AM1241 and Its Chirally Synthesized Enantiomers: Lack of Dependence upon Opioid Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. In vitro pharmacological characterization of AM1241: a protean agonist at the cannabinoid CB2 receptor? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. Substance Details AM-1241 [unodc.org]

- 7. apexbt.com [apexbt.com]

- 8. AM-1241 CAS#: 444912-48-5 [m.chemicalbook.com]

- 9. Activation of CB2 cannabinoid receptors by AM1241 inhibits experimental neuropathic pain: pain inhibition by receptors not present in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. caymanchem.com [caymanchem.com]

- 12. Species-specific in vitro pharmacological effects of the cannabinoid receptor 2 (CB2) selective ligand AM1241 and its resolved enantiomers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Species-specific in vitro pharmacological effects of the cannabinoid receptor 2 (CB2) selective ligand AM1241 and its resolved enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacokinetics and pharmacodynamics of (R,S)-AM1241

An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of (R,S)-AM1241

Abstract

This compound is a potent and selective synthetic aminoalkylindole ligand for the cannabinoid receptor 2 (CB2). Initially developed as a research tool, it has been instrumental in elucidating the physiological and pathophysiological roles of the CB2 receptor, particularly in the domains of nociception, inflammation, and neurodegenerative diseases. This technical guide provides a comprehensive overview of the pharmacodynamic and pharmacokinetic properties of the racemic mixture this compound and its individual enantiomers. We delve into its receptor binding affinity, species-specific functional activity, and downstream signaling pathways. Furthermore, this guide addresses its metabolic profile and summarizes its therapeutic potential as demonstrated in various preclinical models. Detailed experimental protocols for the characterization of this compound are provided to enable researchers to rigorously assess this and similar compounds.

Introduction and Chemical Identity

This compound, chemically known as (2-iodo-5-nitrophenyl)-[1-(1-methylpiperidin-2-ylmethyl)-1H-indol-3-yl]methanone, is a synthetic cannabinoid that belongs to the aminoalkylindole class.[1] It was designed as a selective agonist for the CB2 receptor to explore its therapeutic potential while avoiding the psychotropic effects associated with the activation of the cannabinoid receptor 1 (CB1).[2][3] The CB2 receptor is primarily expressed in peripheral tissues, especially on immune cells, and its activation is linked to the modulation of inflammatory and pain responses.[2] The racemic mixture of AM1241 has been a cornerstone in preclinical studies, demonstrating efficacy in various animal models of neuropathic and inflammatory pain.[4][5]

Pharmacodynamics: Receptor Interaction and Functional Activity

The interaction of this compound with cannabinoid receptors is complex, exhibiting both stereoisomer and species-dependent characteristics. Its pharmacodynamic profile is defined by its binding affinity and its functional efficacy in modulating intracellular signaling cascades.

Receptor Binding Affinity

This compound is characterized by its high affinity and selectivity for the CB2 receptor over the CB1 receptor. Competition binding assays using radiolabeled ligands such as [³H]CP55,940 have been employed to determine its binding affinity (Kᵢ). Across different species and recombinant systems, this compound consistently demonstrates a significantly higher affinity for the CB2 receptor.[2][6][7]

The racemic mixture's binding properties are primarily driven by the R-enantiomer, which displays a more than 40-fold higher affinity for the CB2 receptor compared to the S-enantiomer.[8][9]

| Compound | Receptor | Species | Binding Affinity (Kᵢ, nM) | Selectivity (CB1/CB2) |

| This compound | CB2 | Human | ~7.0[6] | >80-fold[4][6] |

| CB2 | Mouse | 3.4[2][7] | ~82-fold[2][7] | |

| CB1 | Rat | 280[2][7] | ||

| (R)-AM1241 | CB2 | Human, Rat, Mouse | High (Dominant enantiomer)[8] | >40-fold higher than S-enantiomer[8] |

| (S)-AM1241 | CB2 | Human, Rat, Mouse | Lower[8] |

Functional Activity and Signaling Pathway

This compound's functional activity is a notable example of protean agonism, where its effect is dependent on the specific assay and the species of the receptor being studied.[6][10] The CB2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the inhibitory G-protein, Gαi. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[8]

A key finding is the species-specific functional response to this compound:

-

Human CB2 Receptor : this compound acts as a partial agonist, inhibiting forskolin-stimulated cAMP production.[8][11]

-

Rodent (Rat and Mouse) CB2 Receptors : In contrast, it behaves as an inverse agonist, increasing cAMP levels.[8][11]

This functional divergence is largely attributed to the R-enantiomer, which mirrors the activity of the racemate. The S-enantiomer, however, consistently acts as an agonist across human, rat, and mouse CB2 receptors.[8][9] In preclinical pain models, the S-enantiomer has demonstrated greater efficacy, which aligns with the therapeutic benefits observed with CB2 receptor agonists.[8][9]

Pharmacokinetics: ADME Profile

Comprehensive pharmacokinetic data for this compound, including parameters like half-life, bioavailability, and clearance rates in humans, are not extensively documented in publicly available literature. Most information is derived from preclinical in vivo studies and in vitro metabolism assays.

Absorption and Distribution

In animal studies, this compound has been administered through various routes, including intraperitoneal (i.p.), subcutaneous (s.c.), and intraplantar injections, demonstrating its absorption into the systemic circulation and efficacy in reaching peripheral targets.[12][13] As an aminoalkylindole, it possesses physicochemical properties that allow it to cross biological membranes.[7]

Metabolism

In vitro studies using rat and human liver microsomes have been conducted to investigate the hepatic metabolism of this compound.[4] These studies indicate that the compound undergoes metabolism, though specific metabolites have not been fully characterized in the literature. For synthetic cannabinoids, metabolism often involves hydroxylation and glucuronidation, processes that facilitate excretion.[4]

Excretion

The routes of excretion for this compound and its metabolites have not been specifically detailed. Generally, metabolic products of synthetic cannabinoids are eliminated from the body via urine and feces.

Therapeutic Potential and Preclinical Evidence

This compound has demonstrated significant therapeutic potential in a wide array of preclinical models, primarily due to the anti-inflammatory and analgesic properties associated with CB2 receptor activation.

-

Neuropathic and Inflammatory Pain : It effectively reduces tactile allodynia and thermal hyperalgesia in models of nerve injury and inflammation.[2][5][14] These effects are blocked by CB2-selective antagonists but not by CB1 antagonists, confirming the receptor-specific mechanism.[2][5]

-

Neurodegenerative Diseases : In a mouse model of amyotrophic lateral sclerosis (ALS), treatment with AM1241 delayed motor impairment and slowed disease progression, suggesting a neuroprotective role.[15][16]

-

Other Potential Applications : Studies have also explored its effects on myocardial ischemia-reperfusion injury, where it was shown to reduce oxidative stress, and in enhancing neurogenesis.[17][18]

Experimental Protocols

The following protocols provide a framework for the pharmacodynamic characterization of this compound and similar compounds.

Protocol: CB2 Receptor Competitive Radioligand Binding Assay

This protocol determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a known radioligand from the CB2 receptor.

Materials:

-

Cell membranes from cells expressing the human CB2 receptor (e.g., CHO-CB2 or HEK-CB2 cells).

-

Radioligand: [³H]CP55,940.

-

Test Compound: this compound.

-

Non-specific binding control: High concentration of a non-labeled potent cannabinoid agonist (e.g., 1 µM WIN55,212-2).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4.

-

96-well plates, filter mats (GF/B), and a cell harvester.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Preparation : Prepare serial dilutions of this compound in assay buffer.

-

Assay Setup : In a 96-well plate, add in triplicate:

-

Total Binding : Assay buffer, [³H]CP55,940 (at a concentration near its Kₔ, e.g., 1-3 nM), and cell membranes (e.g., 10-20 µg protein/well).

-

Non-Specific Binding : Non-specific binding control, [³H]CP55,940, and cell membranes.

-

Test Compound : this compound dilution, [³H]CP55,940, and cell membranes.

-

-

Incubation : Incubate the plate at 30°C for 60-90 minutes to reach equilibrium.

-

Harvesting : Rapidly filter the contents of each well through a GF/B filter mat using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Counting : Place the filter discs into scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a scintillation counter.

-

Data Analysis :

-

Calculate specific binding = Total binding - Non-specific binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Determine the IC₅₀ (concentration of test compound that inhibits 50% of specific binding) using non-linear regression.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

Protocol: cAMP Inhibition Assay

This functional assay determines whether a compound acts as an agonist, antagonist, or inverse agonist by measuring its effect on intracellular cAMP levels.

Materials:

-

CHO or HEK cells stably expressing the human CB2 receptor.

-

Assay Medium: Serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

-

Adenylyl Cyclase Stimulator: Forskolin.

-

Test Compound: this compound.

-

cAMP detection kit (e.g., HTRF, BRET, or ELISA-based).

Procedure:

-

Cell Plating : Seed the CB2-expressing cells into a 96-well plate and grow to confluence.

-

Pre-incubation : Starve the cells in serum-free medium for a few hours. Aspirate the medium and add assay medium containing various concentrations of this compound. Incubate for 15-30 minutes.

-

Stimulation : Add a fixed concentration of forskolin (e.g., 1-5 µM) to all wells (except the basal control) to stimulate cAMP production. Incubate for an additional 15-30 minutes.

-

Lysis and Detection : Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.

-

Data Analysis :

-

Normalize the data with 0% inhibition corresponding to forskolin alone and 100% inhibition corresponding to the basal cAMP level.

-

Plot the percentage of inhibition against the log concentration of this compound.

-

Determine the EC₅₀ (for agonists) or IC₅₀ (for inverse agonists) from the dose-response curve.

-

Conclusion

This compound remains a vital chemical probe for investigating the endocannabinoid system. Its high selectivity for the CB2 receptor allows for the targeted study of this receptor's function, independent of CB1-mediated psychoactivity. The compound's complex pharmacodynamics, particularly the species- and stereoisomer-dependent functional activity, underscore the critical importance of thorough characterization in relevant biological systems. While detailed pharmacokinetic data in humans is lacking, its consistent efficacy in preclinical models of pain and neuroinflammation continues to highlight the CB2 receptor as a promising therapeutic target. The protocols and data presented in this guide offer a robust foundation for researchers working to advance the field of cannabinoid pharmacology and drug development.

References

- 1. In vitro pharmacological characterization of AM1241: a protean agonist at the cannabinoid CB2 receptor? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Displacement Binding Assay Using Human Cannabinoid CB2 Receptor-Transfected Cells | Springer Nature Experiments [experiments.springernature.com]

- 3. criver.com [criver.com]

- 4. Therapeutic modulation of cannabinoid lipid signaling: metabolic profiling of a novel antinociceptive cannabinoid-2 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Monitoring Cannabinoid CB2 -Receptor Mediated cAMP Dynamics by FRET-Based Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role of the Cannabinoid System in Pain Control and Therapeutic Implications for the Management of Acute and Chronic Pain Episodes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel Cannabinoid Receptor 2 (CB2) Low Lipophilicity Agonists Produce Distinct cAMP and Arrestin Signalling Kinetics without Bias - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Species-specific in vitro pharmacological effects of the cannabinoid receptor 2 (CB2) selective ligand AM1241 and its resolved enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Species-specific in vitro pharmacological effects of the cannabinoid receptor 2 (CB2) selective ligand AM1241 and its resolved enantiomers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Treatment of Diet-Induced Obese Rats with CB2 Agonist AM1241 or CB2 Antagonist AM630 Reduces Leptin and Alters Thermogenic mRNA in Adipose Tissue [mdpi.com]

- 13. Antinociceptive Effects of Racemic AM1241 and Its Chirally Synthesized Enantiomers: Lack of Dependence upon Opioid Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. scispace.com [scispace.com]

- 16. researchgate.net [researchgate.net]

- 17. egrove.olemiss.edu [egrove.olemiss.edu]

- 18. researchgate.net [researchgate.net]

The In Vitro Pharmacological Profile of (R,S)-AM1241: A Technical Guide for Drug Development Professionals

This guide provides an in-depth technical overview of the in vitro characterization of (R,S)-AM1241, a notable selective agonist for the cannabinoid CB2 receptor. Designed for researchers, scientists, and professionals in drug development, this document delves into the essential experimental framework required to thoroughly profile this compound, offering not just methodologies but also the scientific rationale that underpins these experimental choices. Our focus is on establishing a self-validating system of protocols that ensures data integrity and reproducibility, which are paramount in the drug discovery pipeline.

Introduction: The Intrigue of this compound and the Necessity for Rigorous In Vitro Profiling

This compound has garnered significant interest as a tool compound and potential therapeutic agent due to its selectivity for the CB2 receptor, which is primarily expressed in peripheral tissues, particularly immune cells.[1][2] This selectivity profile suggests the potential for therapeutic benefits, such as analgesia and anti-inflammatory effects, without the psychoactive side effects associated with CB1 receptor activation in the central nervous system.[3] However, the in vitro characterization of this compound reveals a complex pharmacological profile, including protean agonism, where its functional activity is dependent on the specific assay conditions and the level of constitutive receptor activity.[4][5][6] This complexity underscores the critical need for a multifaceted in vitro characterization cascade to fully understand its mechanism of action and predict its in vivo effects.

This guide will systematically walk through the essential stages of in vitro characterization, from initial synthesis and physicochemical analysis to detailed receptor binding and a suite of functional assays designed to dissect its nuanced signaling properties.

Section 1: Synthesis, Purification, and Physicochemical Characterization

A prerequisite for any robust in vitro study is the assurance of the test compound's identity, purity, and stability. The synthesis of racemic this compound is a critical first step, followed by rigorous purification and characterization.

Synthesis and Chiral Separation

This compound is an aminoalkylindole derivative.[7] The synthesis typically involves a multi-step process that can be subject to variations, leading to potential impurities if not carefully controlled. For the purposes of detailed pharmacological investigation, particularly to understand the distinct roles of its stereoisomers, chiral separation of the racemic mixture into its individual (R) and (S) enantiomers is crucial.[8] High-performance liquid chromatography (HPLC) using a chiral stationary phase is a common and effective method for this separation.[8] The absolute stereochemistry of the separated enantiomers should be confirmed using techniques such as vibrational circular dichroism (VCD).[8]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for designing and interpreting in vitro assays. Key parameters to be determined are summarized in the table below.

| Property | Method | Importance in In Vitro Characterization |

| Purity | High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS) | Ensures that observed biological activity is attributable to the compound of interest and not impurities. A purity of ≥98% is generally recommended. |

| Identity | Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS) | Confirms the chemical structure of the synthesized compound. |

| Solubility | Kinetic and Thermodynamic Solubility Assays | Determines the appropriate solvent and concentration range for stock solutions and assay buffers, preventing compound precipitation which can lead to inaccurate results. This compound is typically soluble in DMSO. |

| Stability | HPLC-based stability assays in various buffers and media | Assesses the compound's stability under experimental conditions (e.g., temperature, pH) to ensure it does not degrade over the course of the assay. |

| Lipophilicity (LogP/LogD) | Calculated or experimentally determined (e.g., shake-flask method) | Influences membrane permeability and non-specific binding, which can impact assay results. |

Table 1: Key Physicochemical Properties of this compound and their Significance.

Section 2: Receptor Binding Affinity and Selectivity

Determining the binding characteristics of this compound at its primary target, the CB2 receptor, and its off-target, the CB1 receptor, is fundamental to understanding its pharmacological profile. Radioligand binding assays are the gold standard for this purpose.

Radioligand Competition Binding Assay

This assay measures the ability of this compound to displace a radiolabeled ligand with known affinity for the cannabinoid receptors. The resulting data allows for the determination of the inhibitory constant (Ki), a measure of the compound's binding affinity.

Workflow for Radioligand Competition Binding Assay

Caption: Workflow for determining receptor binding affinity using a radioligand competition assay.

Detailed Protocol: Radioligand Binding Assay

-

Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing the human CB1 or CB2 receptor.

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) using a Polytron homogenizer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in an appropriate assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

-

-

Competition Binding Assay:

-

In a 96-well plate, combine the cell membranes (typically 10-50 µg of protein per well), a fixed concentration of a suitable radioligand (e.g., [3H]CP55,940, a high-affinity CB1/CB2 agonist), and a range of concentrations of unlabeled this compound.

-

To determine non-specific binding, include wells with a high concentration of a non-radiolabeled, high-affinity cannabinoid ligand (e.g., WIN 55,212-2).

-

Incubate the plate at 30°C for 60-90 minutes to allow the binding to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Wash the filters several times with ice-cold wash buffer to remove any unbound radioligand.

-

Dry the filter mats and add a scintillation cocktail.

-

Quantify the radioactivity retained on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Expected Binding Affinity of this compound and its Enantiomers

| Compound | Receptor | Ki (nM) | Selectivity (CB1/CB2) |

| This compound | Human CB1 | ~580 | \multirow{2}{*}{>80-fold} |

| Human CB2 | ~7 | ||

| (R)-AM1241 | Human CB2 | Exhibits >40-fold higher affinity than (S)-AM1241[9] | - |

| (S)-AM1241 | Human CB2 | Lower affinity than (R)-AM1241[9] | - |

Table 2: Representative Binding Affinities of this compound and its Enantiomers at Human Cannabinoid Receptors.

Section 3: Functional Characterization: Unraveling Protean Agonism

The functional activity of this compound is more complex than its binding affinity suggests. It has been described as a "protean agonist," meaning it can act as an agonist, a partial agonist, or even an antagonist depending on the cellular context and the specific signaling pathway being measured.[4][5][6] This necessitates a panel of functional assays to build a comprehensive picture of its pharmacological profile.

G-Protein Activation: [³⁵S]GTPγS Binding Assay

The canonical signaling pathway for CB2 receptors involves coupling to Gi/o proteins, which inhibits adenylyl cyclase. The [³⁵S]GTPγS binding assay directly measures the first step in G-protein activation: the exchange of GDP for GTP on the Gα subunit.

Signaling Pathway for CB2 Receptor G-Protein Activation

Caption: Canonical Gi/o-coupled signaling pathway of the CB2 receptor.

Detailed Protocol: [³⁵S]GTPγS Binding Assay

-

Membrane Preparation: Prepare cell membranes from cells expressing the CB2 receptor as described for the radioligand binding assay.

-

Assay Setup: In a 96-well plate, combine the cell membranes, GDP (to ensure the G-proteins are in their inactive state), and varying concentrations of this compound.

-

Initiation of Reaction: Add [³⁵S]GTPγS, a non-hydrolyzable analog of GTP, to each well to initiate the reaction.

-

Incubation: Incubate the plate at 30°C for 30-60 minutes to allow for agonist-stimulated [³⁵S]GTPγS binding.

-

Termination and Detection: Terminate the reaction by rapid filtration, similar to the radioligand binding assay. Quantify the amount of [³⁵S]GTPγS bound to the membranes using a scintillation counter.

-

Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the log concentration of this compound to determine the EC50 (potency) and Emax (efficacy) for G-protein activation.

Second Messenger Modulation: cAMP Inhibition Assay

This assay measures the downstream consequence of Gi/o protein activation: the inhibition of adenylyl cyclase and the subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

Detailed Protocol: cAMP Inhibition Assay

-

Cell Culture: Plate cells expressing the CB2 receptor in a 96- or 384-well plate and allow them to adhere overnight.

-

Forskolin Stimulation: Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Then, stimulate the cells with forskolin, an adenylyl cyclase activator, to elevate basal cAMP levels. The concentration of forskolin is a critical parameter, as the apparent efficacy of this compound can vary with the level of adenylyl cyclase stimulation.[4][5]

-

Compound Treatment: Add varying concentrations of this compound to the cells and incubate for a defined period.

-

cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as those based on competitive enzyme-linked immunosorbent assay (ELISA), homogenous time-resolved fluorescence (HTRF), or bioluminescence resonance energy transfer (BRET).

-

Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the log concentration of this compound to determine the IC50 (potency) and the maximal inhibition (efficacy).

Expected Functional Activity in cAMP Assays

| Compound | Receptor | Functional Activity |

| This compound | Human CB2 | Partial agonist (at lower forskolin concentrations), Neutral antagonist (at higher forskolin concentrations)[4][5] |

| Rat/Mouse CB2 | Inverse agonist[9] | |

| (R)-AM1241 | Human CB2 | Similar to racemate |

| Rat/Mouse CB2 | Inverse agonist[9] | |

| (S)-AM1241 | Human, Rat, & Mouse CB2 | Agonist[9] |

Table 3: Functional Activity of this compound and its Enantiomers in cAMP Inhibition Assays.

Mitogen-Activated Protein Kinase (MAPK) Pathway Activation: ERK1/2 Phosphorylation Assay

GPCRs, including CB2, can also signal through G-protein-independent pathways, such as the activation of the mitogen-activated protein kinase (MAPK) cascade. Measuring the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) provides insight into this aspect of this compound's functional profile.

Detailed Protocol: ERK1/2 Phosphorylation Assay

-

Cell Culture and Serum Starvation: Plate cells expressing the CB2 receptor and grow to near confluence. To reduce basal ERK1/2 phosphorylation, serum-starve the cells for several hours or overnight prior to the assay.[1]

-

Compound Stimulation: Treat the cells with varying concentrations of this compound for a short period (typically 5-15 minutes).

-

Cell Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of the proteins.

-

Detection of Phospho-ERK1/2: The levels of phosphorylated ERK1/2 can be quantified using several methods, including:

-

Western Blotting: Separate cell lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated ERK1/2 and total ERK1/2 (for normalization).[1]

-

ELISA-based assays: Use a plate-based immunoassay with antibodies specific for phospho- and total ERK1/2.

-

Homogeneous assays (e.g., AlphaScreen, HTRF): These assays use bead-based technologies for a no-wash, high-throughput detection of phospho-ERK1/2.

-

-

Data Analysis: Quantify the level of ERK1/2 phosphorylation relative to total ERK1/2 and plot the fold increase over basal against the log concentration of this compound to determine the EC50 and Emax.

This compound has been shown to act as a partial agonist in ERK activation assays.[4][5]

β-Arrestin Recruitment Assay

Upon agonist binding, GPCRs are phosphorylated, leading to the recruitment of β-arrestin proteins. This process is crucial for receptor desensitization and internalization, and can also initiate G-protein-independent signaling. β-arrestin recruitment assays are valuable for characterizing biased agonism, where a ligand preferentially activates one signaling pathway over another.

Workflow for β-Arrestin Recruitment Assay

Caption: General workflow for a β-arrestin recruitment assay.

Detailed Protocol: β-Arrestin Recruitment Assay (e.g., PathHunter® Assay)

-

Cell Line: Utilize a commercially available cell line, such as the DiscoverX PathHunter® cells, which co-express the human CB2 receptor fused to a fragment of β-galactosidase and β-arrestin fused to the complementary fragment.[10][11][12]

-

Cell Plating: Seed the cells into a 384-well plate and incubate overnight.[13]

-

Compound Addition: Add serial dilutions of this compound to the wells.

-

Incubation: Incubate the plate for 90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.[13]

-

Signal Detection: Add the detection reagents, which contain the substrate for the complemented β-galactosidase enzyme. After a 60-minute incubation at room temperature, measure the chemiluminescent signal using a plate reader.[13]

-

Data Analysis: Plot the luminescence signal against the log concentration of this compound to obtain a dose-response curve and determine the EC50 and Emax for β-arrestin recruitment.

Section 4: Off-Target Liability and Selectivity Profiling

To ensure that the observed biological effects of this compound are due to its interaction with the CB2 receptor, it is essential to assess its activity at a broad range of other potential targets. This is typically done by screening the compound against a panel of receptors, ion channels, enzymes, and transporters.

Several contract research organizations (CROs) offer comprehensive in vitro safety pharmacology panels, such as the SafetyScreen44™ or the InVEST™ panel, which cover a wide range of clinically relevant off-target liabilities.[14][15][16] Screening this compound at a single high concentration (e.g., 10 µM) against such a panel can provide a rapid assessment of its selectivity. Any significant interactions (typically >50% inhibition or activation) should be followed up with full dose-response studies to determine the potency of the off-target activity.

Conclusion

The in vitro characterization of this compound is a multifaceted process that requires a carefully selected and executed panel of assays. Its designation as a protean agonist highlights the importance of not relying on a single functional readout. By systematically evaluating its physicochemical properties, receptor binding affinity, and its effects on multiple signaling pathways (G-protein activation, second messenger modulation, MAPK signaling, and β-arrestin recruitment), researchers can build a comprehensive pharmacological profile of this intriguing molecule. Furthermore, the distinct pharmacology of its enantiomers necessitates their individual characterization to fully understand the structure-activity relationships. This rigorous in vitro profiling is an indispensable step in the journey of developing safe and effective therapeutics targeting the CB2 receptor.

References

- 1. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 3. benchchem.com [benchchem.com]

- 4. In vitro pharmacological characterization of AM1241: a protean agonist at the cannabinoid CB2 receptor? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro pharmacological characterization of AM1241: a protean agonist at the cannabinoid CB2 receptor? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Constitutive activity of cannabinoid-2 (CB2) receptors plays an essential role in the protean agonism of (+)AM1241 and L768242 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antinociceptive Effects of Racemic AM1241 and Its Chirally Synthesized Enantiomers: Lack of Dependence upon Opioid Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Species-specific in vitro pharmacological effects of the cannabinoid receptor 2 (CB2) selective ligand AM1241 and its resolved enantiomers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Species-specific in vitro pharmacological effects of the cannabinoid receptor 2 (CB2) selective ligand AM1241 and its resolved enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]

- 12. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]

- 13. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 14. reactionbiology.com [reactionbiology.com]

- 15. wuxibiology.com [wuxibiology.com]

- 16. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

An In-depth Technical Guide to (R,S)-AM1241 for Neuropathic Pain Research

Foreword: The Imperative for Novel Analgesics